molecular formula C17H11ClN2O4 B14492670 N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide CAS No. 63245-16-9

N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide

Cat. No.: B14492670
CAS No.: 63245-16-9
M. Wt: 342.7 g/mol
InChI Key: OIZUWYCMKSJOSO-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide is a complex organic compound that features both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide typically involves the reaction of 2-chloro-4-nitroaniline with 2-hydroxynaphthalene-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structural features, such as the nitro and hydroxyl groups, play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide is unique due to its combination of a naphthalene ring with a nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals .

Properties

CAS No.

63245-16-9

Molecular Formula

C17H11ClN2O4

Molecular Weight

342.7 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide

InChI

InChI=1S/C17H11ClN2O4/c18-13-9-11(20(23)24)6-7-14(13)19-17(22)16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H,(H,19,22)

InChI Key

OIZUWYCMKSJOSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)O

Origin of Product

United States

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